molecular formula C11H11BrN2O2 B13671713 Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate

Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate

Cat. No.: B13671713
M. Wt: 283.12 g/mol
InChI Key: UWLDQOKSNBVUDK-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate is a brominated indazole derivative featuring an ethyl acetate moiety at the 3-position of the indazole ring. Indazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis. This compound’s ester group may facilitate prodrug strategies or modulate solubility.

Properties

IUPAC Name

ethyl 2-(6-bromo-2H-indazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-10-8-4-3-7(12)5-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLDQOKSNBVUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=CC(=CC2=NN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis typically begins with 6-bromo-1H-indazole or its derivatives, followed by selective functionalization at the 3-position to introduce the acetate group. The key challenges include regioselective bromination, protection/deprotection steps, and coupling reactions to install the ethyl acetate side chain.

Detailed Preparation Methods

Starting Material Preparation: 6-Bromo-1H-indazole

  • Bromination : 6-Bromo-1H-indazole is often prepared by electrophilic aromatic substitution of 1H-indazole using brominating agents such as iodine in the presence of potassium carbonate, yielding high regioselectivity at the 6-position.

  • Iodination (for further functionalization) : Iodination at the 3-position can be achieved by treating 6-bromo-1H-indazole with iodine and potassium carbonate in dimethylformamide (DMF), producing 6-bromo-3-iodo-1H-indazole as an intermediate.

Introduction of the Ethyl Acetate Side Chain at the 3-Position

  • Suzuki Coupling : The 3-position halogenated intermediate (e.g., 6-bromo-3-iodo-1H-indazole) undergoes Suzuki-Miyaura coupling with ethyl 2-(boronic acid or boronate ester) derivatives to install the ethyl acetate moiety. This palladium-catalyzed cross-coupling reaction proceeds under inert atmosphere, typically using Pd(dppf)Cl2 as catalyst, potassium carbonate as base, and a dioxane/water solvent mixture at elevated temperatures (~100 °C).

  • Negishi Coupling : Alternative coupling methods such as Negishi coupling have been employed for α-heteroaryl-α-amino acid derivatives, which can be adapted for ethyl 2-(6-bromo-1H-indazol-3-yl)acetate synthesis. This method involves organozinc reagents reacting with halogenated indazole substrates under palladium catalysis, followed by purification via flash chromatography.

Esterification and Cyclization Steps

  • Fischer–Speier Esterification : In some synthetic schemes, the ethyl ester is introduced by Fischer–Speier esterification, where the corresponding carboxylic acid intermediate is refluxed with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the ethyl ester.

  • Cyclocondensation : Cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives under acidic conditions (e.g., diluted sulfuric acid in methanol) can be used to build the indazole core with the ester side chain pre-installed or as a subsequent modification.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Bromination 1H-indazole + Br2 or I2/K2CO3 in DMF 6-bromo-1H-indazole or 6-bromo-3-iodo-1H-indazole ~70 High regioselectivity at 6-position
2. Suzuki Coupling 6-bromo-3-iodo-1H-indazole + ethyl boronate ester, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 100 °C This compound 60-80 Requires inert atmosphere
3. Purification Flash chromatography with petroleum ether/ethyl acetate Pure product - Essential for removing side products

Analytical Data and Purification

  • Purification : Flash chromatography using a gradient of petroleum ether (40-60 °C) and ethyl acetate is the standard method to isolate the pure this compound.

  • Characterization : LC-MS analysis typically shows molecular ion peaks consistent with the expected mass ([M+H]+ around 268-270 m/z), confirming the product identity.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Electrophilic Bromination 1H-indazole Br2 or I2/K2CO3 DMF, RT to 85 °C High regioselectivity Requires careful control to avoid polybromination
Suzuki-Miyaura Coupling 6-bromo-3-iodo-1H-indazole Ethyl boronate ester, Pd catalyst, K2CO3 Dioxane/H2O, 100 °C, inert atmosphere Efficient C-C bond formation Sensitive to moisture and air
Negishi Coupling 6-bromo-1H-indazole Organozinc reagent, Pd catalyst Dry solvents, inert atmosphere Alternative to Suzuki, good yields Requires preparation of organozinc reagents
Fischer–Speier Esterification Carboxylic acid intermediate Ethanol, H2SO4 Reflux Simple esterification Requires prior acid intermediate

Research Findings and Considerations

  • The Suzuki coupling route is the most widely adopted due to its mild conditions and versatility in functional group tolerance.

  • Negishi coupling offers an alternative when organozinc reagents are preferred, but it requires more stringent anhydrous conditions.

  • The choice of catalyst and ligand system (e.g., Pd(dppf)Cl2, Pd(PPh3)4) significantly impacts yield and selectivity.

  • Purification by flash chromatography remains critical to obtain analytically pure this compound, as side reactions can generate regioisomers or over-substituted products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the bromine atom.

    Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LAH can produce the corresponding indazole without the bromine atom .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation and inflammation . The bromine atom and the ethyl ester group may also contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Indazole vs. Imidazole Derivatives

Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate differs from imidazole-based analogs (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate) in aromaticity and nitrogen placement. Indazoles possess a fused benzene ring with two adjacent nitrogen atoms, enabling stronger π-π stacking and hydrogen bonding compared to imidazoles. Bromination at the 6-position may enhance steric and electronic effects compared to phenyl or chlorophenyl substituents in imidazole analogs .

Indazole vs. Indole Derivatives

Indole derivatives, such as Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate , share a bicyclic structure but lack the dual nitrogen atoms of indazoles. The indole’s single nitrogen may reduce hydrogen-bonding capacity, while the cyanoacetate group in indole analogs introduces distinct electronic properties compared to the acetate ester in the target compound.

Benzofuran and Quinazolinone Analogs

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate replaces the indazole core with an oxygen-containing benzofuran ring, altering polarity and metabolic stability. Similarly, quinazolinone derivatives (e.g., Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate) introduce a sulfur atom and ketone group, which may influence redox properties and intermolecular interactions.

Substituent Effects

Bromine vs. Other Halogens

The 6-bromo substituent in the target compound contrasts with chloro- or trifluoromethyl groups in analogs like Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to smaller halogens.

Ester Group Variations

The ethyl acetate moiety is common in prodrugs and intermediates. For example, Ethyl 2-(4-aminophenyl)acetate serves as a precursor to Actarit (an anti-arthritis drug), highlighting the role of ester groups in modulating bioavailability. The target compound’s ester may similarly improve solubility compared to thioacetate or cyanoacetate groups in other analogs .

Crystallographic and Intermolecular Interactions

  • Crystal Packing: The benzofuran analog exhibits π-π interactions (3.814 Å) and C-H⋯O hydrogen bonds, while the quinazolinone derivative shows sulfur-mediated interactions. Indazole’s dual nitrogen atoms may enable stronger hydrogen bonding compared to these systems.
  • Disorder in Ester Groups : Ethyl groups in the benzofuran compound display positional disorder, a feature that might also occur in the target compound due to rotational flexibility of the acetate moiety.

Data Tables: Key Structural and Functional Comparisons

Table 1. Comparison of Heterocyclic Cores

Compound Heterocycle Key Substituents Notable Features Reference
This compound Indazole 6-Br, ethyl acetate Dual N atoms, bromine-enhanced π stacking
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate Imidazole 2,5-Diphenyl, ethyl acetate Phenyl-enhanced hydrophobicity
Ethyl 2-(5-bromo-benzofuran-2-yl)acetate Benzofuran 5-Br, ethylsulfinyl, ethyl acetate Sulfoxide polarity, π-π interactions
Ethyl 2-(indol-3-yl)benzo[d]thiazol-3-yl)-2-cyanoacetate Indole/benzothiazole Cyanoacetate, indole Strong electron-withdrawing cyano group

Table 2. Substituent Impact on Properties

Substituent Compound Example Effect on Properties Reference
6-Bromo Target compound Enhanced steric bulk, electronic modulation
4-Chlorophenyl Ethyl 2-[5-(4-chlorophenyl)imidazolyl]acetate Increased lipophilicity
Ethylsulfinyl Benzofuran analog Polarity, metabolic stability
Cyanoacetate Indole derivative Electron-withdrawing, reactivity modulation

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